(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-2-13-26-19-11-5-6-12-20(19)30-23(26)24-21(27)15-29-16-22(28)25-14-7-9-17-8-3-4-10-18(17)25/h1,3-6,8,10-12H,7,9,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWRNRWWIUJASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
This compound features a quinoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization of precursor compounds. For instance, derivatives of 3,4-dihydroquinolinones are often synthesized through reactions with various electrophiles under specific conditions to yield the desired thioether and amide functionalities .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds containing the 3,4-dihydroquinoline structure. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In one study, a related compound demonstrated significant AChE inhibition with an IC50 value of 0.28 µM, indicating strong potential for treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | 3e | 0.28 | |
| MAO Inhibition | 3e | 0.34 (hAChE) | |
| Cytotoxicity | 3e | >12.5 (non-toxic) |
Antimicrobial Properties
The thiazole moiety present in the compound is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Case Studies
- Alzheimer’s Disease Model : In a study utilizing PC12 cells, the compound exhibited low cytotoxicity while effectively crossing the blood-brain barrier (BBB). This suggests its potential as a therapeutic agent for neurodegenerative diseases .
- Antimicrobial Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into their mechanisms of action and efficacy in clinical settings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission which is beneficial in neurodegenerative conditions.
- Antimicrobial Activity : The thiazole component may interact with bacterial enzymes or structural proteins, leading to cell death or growth inhibition.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that the compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for leukotriene synthesis in inflammatory pathways .
Antiviral Activity
Preliminary studies have shown that derivatives of this compound possess antiviral properties, particularly against HIV. The mechanism appears to involve the inhibition of viral integrase, with some analogs demonstrating effective EC50 values comparable to established antiviral agents . This highlights its potential as a lead compound for developing new antiviral therapies.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects against oxidative stress-induced neuronal cell death. In cellular models exposed to oxidative stressors like hydrogen peroxide, it has shown significant protective effects, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Chemical Reactions Analysis
Key Structural Features
The compound contains three primary heterocyclic systems:
-
3,4-dihydroquinolin-1(2H)-yl (a partially saturated quinoline ring)
-
Benzo[d]thiazol-2(3H)-ylidene (a sulfur-containing aromatic ring with a ketone moiety)
-
Thioacetamide (a sulfur-substituted amide functional group)
These features suggest potential reactivity at:
-
Amine/imine sites (quinoline nitrogen)
-
Ketone groups (oxoethyl and thiazolone carbonyls)
-
Sulfur atoms (thioether and thiazole thiophene)
Thioether Reactivity
The thioether (-S-) group may undergo:
-
Oxidative activation to sulfoxides/sulfones under peracid conditions
-
Nucleophilic substitution with electrophiles (e.g., alkyl halides)
Ketone Functional Group Reactivity
The oxoethyl and thiazolidene ketones could participate in:
-
Enolate formation under basic conditions
-
Cycloaddition reactions (e.g., Michael addition)
Quinoline Moiety Reactivity
The partially saturated quinoline ring may undergo:
-
Aromatic substitution (e.g., electrophilic aromatic substitution)
Stability and Degradation Pathways
Potential degradation routes include:
-
Hydrolysis of the thioether linkage under acidic/basic conditions
-
Oxidative cleavage of the propargyl group (prop-2-yn-1-yl) to diketones
-
Photodegradation of the conjugated heterocyclic system
Analytical Considerations
For structural confirmation:
-
NMR spectroscopy : Key signals would include:
-
Quinoline NH protons (δ 8–9 ppm)
-
Thiazole sulfur-related shifts (δ 6.5–7.5 ppm)
-
Thioether methylene groups (δ 2.5–3.5 ppm)
-
-
Mass spectrometry : Expected fragmentation patterns:
-
Loss of SO (sulfur-related cleavage)
-
Quinoline ring rearrangements
-
Limitations and Gaps
Q & A
Q. What are the key steps in synthesizing (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazol-2(3H)-ylidene core via condensation of substituted benzothiazole precursors with propargyl groups under basic conditions.
- Step 2 : Thioether linkage formation using 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthiol intermediates, often employing coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3 : Final acetamide functionalization via nucleophilic acyl substitution.
Characterization is performed using -/-NMR, IR spectroscopy, and HRMS to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies protons on the thiazole, quinoline, and propargyl moieties; -NMR confirms carbonyl (C=O) and thioether (C-S) bonds.
- IR Spectroscopy : Peaks at ~1650–1700 cm validate the acetamide C=O stretch, while ~2550 cm indicates the propargyl C≡C-H bond .
- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to rule out byproducts .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Methodological Answer : DoE identifies critical variables (e.g., temperature, solvent polarity, catalyst loading) through factorial or response surface methodologies. For example:
- Variable Screening : A Plackett-Burman design can prioritize factors like reaction time (4–8 hrs) and TBHP oxidant concentration (1–3 eq.) .
- Optimization : Central Composite Design (CCD) refines conditions, achieving >90% yield in acetonitrile at 60°C with 2.5 eq. TBHP .
Statistical validation (ANOVA) ensures reproducibility, minimizing batch-to-batch variability .
Q. How do structural modifications (e.g., propargyl vs. alkyl groups) affect bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogues via:
- Substitution Analysis : Propargyl groups enhance electrophilicity for covalent binding (e.g., to cysteine residues in kinases), while alkyl chains improve lipophilicity for membrane penetration .
- Biological Assays : In vitro cytotoxicity (MTT assay) and antimicrobial testing (MIC against S. aureus and E. coli) quantify activity shifts. For example, replacing propargyl with methyl reduces IC by 40% in cancer cell lines .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from assay variability or compound stability. Strategies include:
- Orthogonal Assays : Confirm anticancer activity via both apoptosis (Annexin V) and ROS generation assays .
- Stability Testing : HPLC monitors degradation under physiological conditions (pH 7.4, 37°C). Propargyl-containing derivatives may oxidize, requiring stabilizers like BHT .
- Meta-Analysis : Cross-reference data with PubChem (e.g., CID 118786443) to identify outliers .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates interactions with targets like EGFR or tubulin. The propargyl group shows π-π stacking with Phe786 in EGFR’s active site .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .
- DFT Calculations (Gaussian 16) : Predict charge distribution and frontier orbitals to explain reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
